molecular formula C14H15ClN2O2 B2788913 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2197067-52-8

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2788913
CAS No.: 2197067-52-8
M. Wt: 278.74
InChI Key: IBCQSUQRGMTNNE-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzoyl group and a prop-2-en-1-one moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds:

Properties

IUPAC Name

1-[4-(3-chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-2-13(18)16-6-8-17(9-7-16)14(19)11-4-3-5-12(15)10-11/h2-5,10H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCQSUQRGMTNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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